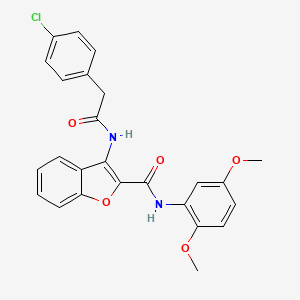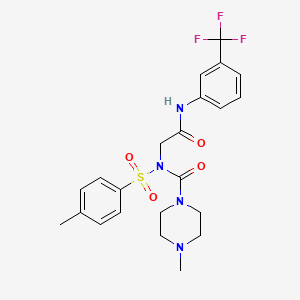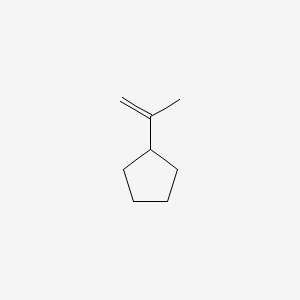
Isopropenylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Isopropenylcyclopentane consists of a cyclopentane ring with an isopropenyl group attached . The isopropenyl group consists of a carbon double bond with a methyl group attached.Physical And Chemical Properties Analysis
Isopropenylcyclopentane has a density of 0.8±0.1 g/cm3, a boiling point of 127.3±7.0 °C at 760 mmHg, and a vapour pressure of 13.6±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 35.0±0.8 kJ/mol and a flash point of 15.2±13.0 °C . The compound has a molar refractivity of 36.4±0.3 cm3 .Aplicaciones Científicas De Investigación
Synthesis of Cyclopentane Rings
Isoprostanes (IsoPs), a complex family of compounds derived from polyunsaturated fatty acids, utilize carbocyclic annulations, an essential reaction in synthetic chemistry. The hex-5-enyl radical cyclization, a notable method for synthesizing cyclopentane rings, highlights the significance of stereocontrolled intramolecular free-radical cyclization in carbon-carbon bond formation. A study presented new insights into preparing chiral cyclopentane rings from glucose, leading to the synthesis of various isoprostanes, including iso-, neuro-, and phytoprostanes (Durand et al., 2004).
Intermediate Synthesis for Protoilludane Skeleton
The synthesis of cis-4,4-dimethyl-2-isopropenylcyclopentane derivatives was explored as potential intermediates towards the protoilludane skeleton. Employing a thermally induced ene reaction, several derivatives were synthesized predominantly as cis isomers, opening opportunities for further elaboration towards sesquiterpenes of the protoilludane skeleton (Mdachi, 2004).
Acid-Catalyzed Ring Expansion
2,2-Dimethyl cyclopentanones, synthesized through acid-catalyzed ring expansion of isopropenylcyclobutanols, provide ready access to sesquiterpenes cuparanes and herbertanes. This method was demonstrated in the synthesis of (±)-α-cuparenone and the direct precursor of (±)-herbertene (Bernard et al., 2005).
Enhancement of Cyclohexane Isomerization
Isopentane was found to markedly enhance cyclohexane isomerization to methylcyclopentane over sulfated zirconia. This enhancement is attributed to isopentane acting as a hydride transfer agent, facilitating the slow step of hydride transfer from cyclohexane to isopropyl cation, as revealed by deuterium tracer studies (Shimizu et al., 1999).
Synthesis of Bicyclo[1.1.1]pentane Trifluoroborate Salts
A study described the development of continuous flow-enabled synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts, demonstrating their use in metallaphotoredox conditions for cross-coupling with complex aryl halide substrates (VanHeyst et al., 2020).
Preparation of Functionalized Cyclopentane Derivatives
Functionalized cyclopentane derivatives were prepared through retro-ozonolys of methyl 2,6-dioxoheptanoates, accessible from the photocycloaddition of methyl 2,4-dioxopentanoate with olefins. This method led to alternative syntheses of dl-dehydroiridodial and dl-chrysomelidial (Takeshita et al., 1982).
Direcciones Futuras
Propiedades
IUPAC Name |
prop-1-en-2-ylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h8H,1,3-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELYPKCGIXTXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropenylcyclopentane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2445665.png)
![2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2445668.png)
![6-Methyl-3-[2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2445669.png)
![8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2445674.png)
![1-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2445675.png)
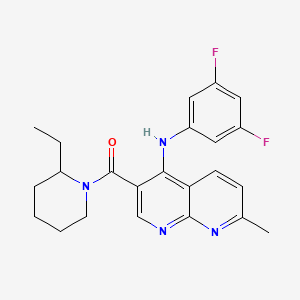
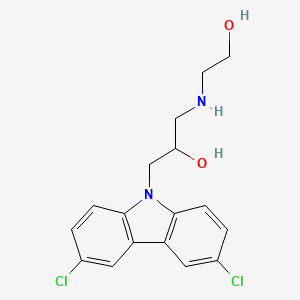
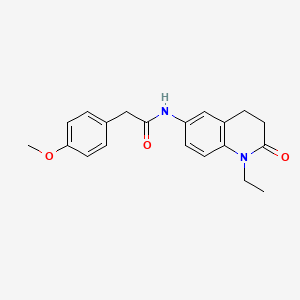
![[5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2445681.png)
![(5R,8S)-10-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2445683.png)
